

Product Identification and Reconstitution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PROTAC STING Degradator-1

Cat. No.: S11225989

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Parameter	Specification
Catalog Number	#89847 [1]
Molecular Weight	699.7 g/mol [1]
Molecular Formula	C ₃₄ H ₃₃ N ₇ O ₁₀ [1]
CAS Number	2762552-74-7 [1]
Purity	>98% [1]
Solubility	Soluble in DMSO at 25 mg/mL [1]

Reconstitution Protocol

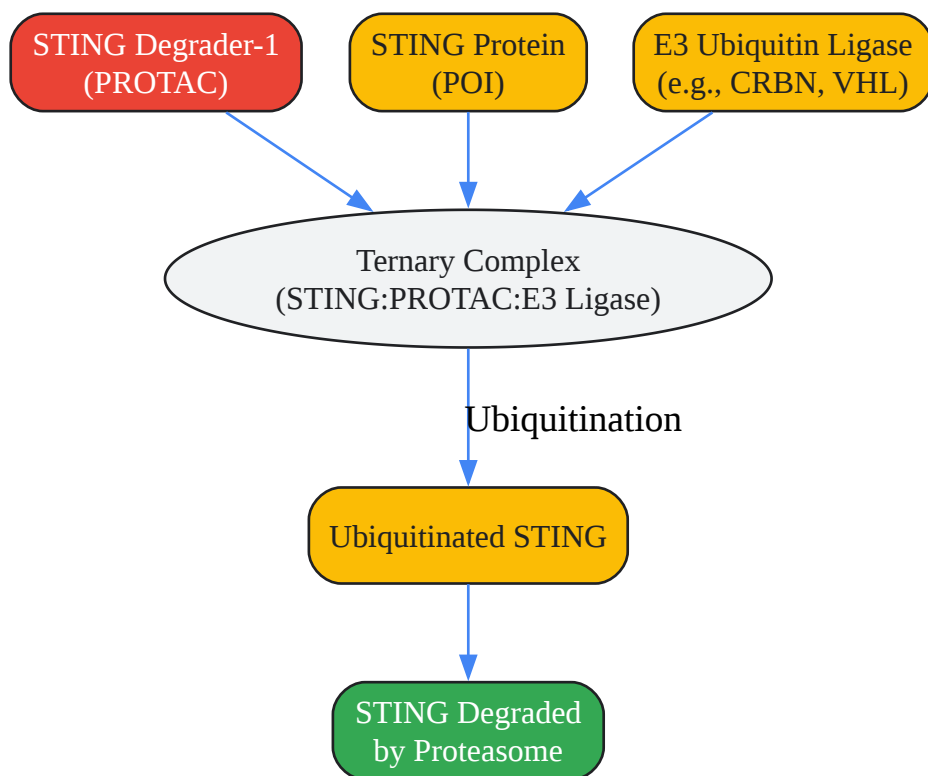
- Materials:** STING Degradator-1 (lyophilized powder), anhydrous DMSO, sterile microcentrifuge tubes, pipettes.
- Calculation:** For a 10 mM stock solution, reconstitute **5 mg** of lyophilized powder in **715 µL** of anhydrous DMSO [1].
- Procedure:** Allow the vial to warm to room temperature before opening. Add the calculated volume of DMSO directly to the vial. Gently vortex or pipette mix until the powder is fully dissolved, ensuring a clear solution.
- Storage:** Aliquot the reconstituted stock solution into single-use volumes and store at **-20°C**. Avoid repeated freeze-thaw cycles. Under these conditions, the solution is stable for **3 months** [1].

Introduction and Mechanism of Action

STING (Stimulator of Interferon Genes) is a central endoplasmic reticulum membrane receptor in the innate immune system, mediating the production of type I interferons and pro-inflammatory cytokines in response to cytosolic DNA [2]. While crucial for host defense, its chronic or dysregulated activation is implicated in the pathogenesis of various autoimmune, autoinflammatory, and fibrotic diseases [2] [3].

STING Degradar-1 is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) designed to address this dysregulation by inducing the degradation of the STING protein itself, rather than merely inhibiting its activity [1] [2]. This represents a paradigm shift from traditional inhibition to targeted protein elimination.

The following diagram illustrates the core mechanism by which STING Degradar-1 facilitates STING degradation.



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As depicted, the mechanism involves three key steps:

- **Target Binding:** One end of the STING Degradar-1 molecule (the "warhead") binds specifically to the STING protein [2].

- **E3 Ligase Recruitment:** The other end of the degrader recruits a specific E3 ubiquitin ligase (e.g., CRBN or VHL) [2].
- **Ubiquitination and Degradation:** The formation of this ternary complex brings the E3 ligase into proximity with STING, leading to its polyubiquitination. The ubiquitin-tagged STING is then recognized and degraded by the proteasome, effectively reducing its cellular levels [1] [2].

This catalytic process offers a key advantage: sustained suppression of STING signaling even after the degrader is cleared, potentially enabling less frequent dosing in therapeutic applications [2].

Experimental Application Notes

Key Experimental Parameters

Table 2: Experimental Guidelines for STING Degrader-1

Parameter	Guideline / Observation
Reported DC ₅₀	3.2 μM (in cellular assays) [1] [2]
Working Concentration	Varies; literature reports range from 1 μM to 30 μM [2] [4]. Note: A "hook effect" (decreased efficacy at high concentrations) has been observed with similar degraders at 30 μM [4].
Treatment Duration	Can vary; significant degradation observed between 6 to 48 hours in THP-1 cells [4].
Mechanism Validation	Degradation is blocked by proteasome inhibitor MG132 and ubiquitin-activating enzyme inhibitor MLN7243 [4].

Protocol for STING Degradation Assay in THP-1 Cells

This protocol outlines a standard method for evaluating the degradation efficacy of STING Degrader-1 in a monocytic cell line.

- **Cell Culture:** Maintain THP-1 cells in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).

- **Treatment:**
 - Seed cells at a density of $2-4 \times 10^5$ cells/mL.
 - Treat cells with STING Degradator-1 across a concentration gradient (e.g., 1, 3, 10, 30 μM) from the DMSO stock solution. Include a vehicle control (DMSO at the same final concentration, typically <0.1%).
 - Incubate cells for the desired period (e.g., 6, 24, or 48 hours) in a 37°C, 5% CO₂ incubator [4].
- **Validation of Degradation Mechanism:**
 - To confirm ubiquitin-proteasome system (UPS) dependency, pre-treat or co-treat cells with 10 μM MG132 (proteasome inhibitor) or 1 μM MLN7243 (ubiquitin-activating enzyme inhibitor) for 1-2 hours before adding STING Degradator-1 [4].
- **Analysis:**
 - Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Perform Western blot analysis using an anti-STING antibody to assess protein levels. Normalize results to a loading control (e.g., GAPDH or β -Actin).
 - Densitometric analysis of the bands can quantify the percentage of STING degradation.

Comparison with Other STING-Targeting Modalities

Table 3: Comparison of STING Degradators and Inhibitors

Compound	Mechanism	E3 Ligase	Reported DC ₅₀ / IC ₅₀	Key Features / Advantages
STING Degradator-1	PROTAC	Information Missing	3.2 μM [1] [2]	Pioneering molecule; validated in cellular assays [1].
SP23	PROTAC	CRBN	3.2 μM [2] [4]	First-in-class; demonstrated in vivo efficacy in inflammation models [2].
AK59	Molecular Degradator	HERC4 (HECT-type)	Effective at 10 μM [3]	Utilizes a non-canonical HECT E3 ligase; effective on pathological STING mutants [3].
Degradator 2	Dual-covalent PROTAC	RNF126	~75% degradation at 3 μM (48h) [4]	Covalently binds STING and E3 ligase; rapid onset (6h);

Compound	Mechanism	E3 Ligase	Reported DC ₅₀ / IC ₅₀	Key Features / Advantages
			[5]	exhibits hook effect [4].
C-170 (Inhibitor)	Covalent Inhibition	N/A	N/A	Parent inhibitor for some degraders; inhibits STING palmitoylation [4].

Critical Considerations for Researchers

- **Ligand and Linker Optimization:** The efficacy of a PROTAC is highly dependent on the choice of the STING-binding warhead, the E3 ligase recruiter, and the linker connecting them. Optimizing linker length, flexibility, and hydrophobicity is critical for forming a productive ternary complex [2].
- **E3 Ligase Selection:** The tissue and cell-type distribution of the E3 ligase (e.g., VHL is highly expressed in immune cells) can impact the specificity and potential off-target effects of the degrader [2].
- **The Hook Effect:** A common phenomenon with bifunctional degraders where high concentrations saturate the binding sites for either the target protein or the E3 ligase, preventing formation of the productive ternary complex and reducing degradation efficiency. It is crucial to test a range of concentrations in experiments [4].
- **Research Use Only:** STING Degrader-1 and related compounds are strictly for research purposes and are not approved for diagnostic or therapeutic use in humans [1].

Conclusion

STING Degrader-1 is a powerful tool for investigating STING biology and validating STING as a therapeutic target through targeted protein degradation. The protocols and comparative data provided here offer a foundation for researchers to utilize this compound effectively in vitro. The field of STING-targeting PROTACs is rapidly evolving, with new designs like dual-covalent degraders offering promising profiles of sustained and potent activity [4] [5]. Adherence to the recommended reconstitution, storage, and experimental guidelines is essential for obtaining robust and reproducible results.

References

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